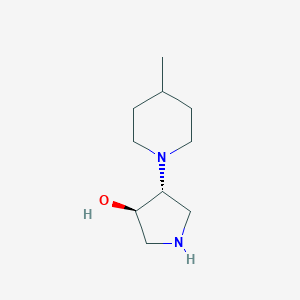
(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features a pyrrolidine ring substituted with a piperidine moiety, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.
Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as secondary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may serve as a ligand for studying receptor interactions or as a tool for investigating enzyme mechanisms.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as acting as an agonist or antagonist for specific receptors.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)pyrrolidine: Lacks the hydroxyl group present in the target compound.
3-Hydroxy-4-(4-methylpiperidin-1-yl)pyrrolidine: Similar structure but different stereochemistry.
Uniqueness
The unique combination of the pyrrolidine and piperidine rings, along with the specific stereochemistry, distinguishes “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” from other similar compounds. This uniqueness may confer specific biological activities or chemical reactivity.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-2-4-12(5-3-8)9-6-11-7-10(9)13/h8-11,13H,2-7H2,1H3/t9-,10-/m1/s1 |
InChI Key |
XMWNNWUOGTYCSF-NXEZZACHSA-N |
Isomeric SMILES |
CC1CCN(CC1)[C@@H]2CNC[C@H]2O |
Canonical SMILES |
CC1CCN(CC1)C2CNCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















